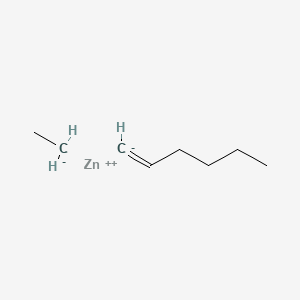

Zinc, ethyl-1-hexenyl-

Beschreibung

While direct references to this specific compound are absent in the provided evidence, structural analogs and related zinc compounds can be inferred. For example, organozinc compounds are known for applications in catalysis, polymer stabilization, and agrochemicals. The ethyl-1-hexenyl moiety may derive from 2-ethyl-1-hexanol (CAS 104-76-7), a branched alcohol widely used in plasticizer production . If the zinc compound is a salt or complex of this alcohol, its properties might align with zinc carboxylates or alkoxides, which are used as catalysts or stabilizers in industrial processes.

Eigenschaften

CAS-Nummer |

195154-45-1 |

|---|---|

Molekularformel |

C8H16Zn |

Molekulargewicht |

177.6 g/mol |

IUPAC-Name |

zinc;ethane;hex-1-ene |

InChI |

InChI=1S/C6H11.C2H5.Zn/c1-3-5-6-4-2;1-2;/h1,3H,4-6H2,2H3;1H2,2H3;/q2*-1;+2 |

InChI-Schlüssel |

ZKKIRZKUTJAPFY-UHFFFAOYSA-N |

Kanonische SMILES |

C[CH2-].CCCCC=[CH-].[Zn+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Zinc, ethyl-1-hexenyl- typically involves the reaction of zinc with ethyl-1-hexenyl halides under anhydrous conditions. One common method involves the use of zinc dust and ethyl-1-hexenyl bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as argon or nitrogen, to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of Zinc, ethyl-1-hexenyl- may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Additions

Ethyl-1-hexenyl-zinc acts as a nucleophile in carbonyl additions:

-

Reformatsky-Type Reaction:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

-

With Aryl Halides: Ethyl-1-hexenyl-zinc couples with iodobenzene to form biaryls (e.g., 3x , 68% yield) .

-

Selectivity: Secondary/tertiary alkyl-zinc species show higher reactivity than primary derivatives .

Cycloadditions

Zinc acetylides participate in azide-alkyne ligation:

-

1,5-Triazole Formation: Ethyl-1-hexenyl-zinc reacts with azides under mild conditions (room temperature, THF) to yield 1,5-substituted triazoles (76% yield) .

-

Deuterium Trapping: Quenching with D₂O results in 89% deuterium incorporation at the triazole 4-position, confirming aryl-zinc intermediates .

Mechanistic Insights

-

Radical vs. Polar Pathways:

-

Three-Component Coupling:

Functional Group Compatibility

Ethyl-1-hexenyl-zinc tolerates steric hindrance and sensitive groups:

-

Steroidal Substrates: Propargyl alcohol mestranol undergoes triazole formation (72 h, rt) without decomposition .

-

Chiral Centers: Diastereoselectivity is achieved via carbometalation-zinc homologation (e.g., 93:7 e.r. for benzyl cyclopropane derivatives) .

Comparative Reaction Data

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-1-hexenylzink beinhaltet seine Fähigkeit, als Nukleophil in verschiedenen chemischen Reaktionen zu wirken. Das Zinkatom erleichtert die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, indem es den Übergangszustand stabilisiert und die Aktivierungsenergie der Reaktion senkt. Diese Verbindung kann mit verschiedenen molekularen Zielmolekülen, einschließlich Elektrophilen, interagieren, um neue chemische Bindungen zu bilden.

Wirkmechanismus

The mechanism of action of Zinc, ethyl-1-hexenyl- involves its ability to act as a nucleophile in various chemical reactions. The zinc atom facilitates the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. This compound can interact with various molecular targets, including electrophiles, to form new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Zinc Oxide (ZnO) Composites

Zinc oxide is a widely studied inorganic compound with applications in polymers, electronics, and coatings. Table 17 () highlights ZnO-polymer composites, emphasizing processing methods (e.g., sol-gel, melt blending) and enhanced properties like UV resistance and mechanical strength. Unlike "Zinc, ethyl-1-hexenyl-", ZnO is thermally stable and non-volatile, making it suitable for high-temperature applications. However, organozinc compounds like "Zinc, ethyl-1-hexenyl-" may offer better compatibility with organic matrices, enabling tailored material properties .

Zinc Ethylenediaminetetraacetic Acid (ZnEDTA)

ZnEDTA is a chelated zinc complex used in agriculture to address zinc deficiency in crops. Table 2 () details split application dates for ZnEDTA, optimizing bioavailability.

2-Ethyl-1-Hexanol and Derivatives

2-Ethyl-1-hexanol (CAS 104-76-7) is a precursor for plasticizers like dioctyl phthalate. Its zinc derivative could theoretically serve as a catalyst in esterification or polymerization reactions. If "Zinc, ethyl-1-hexenyl-" incorporates similar alkenyl groups, its reactivity and environmental persistence would require evaluation against these benchmarks.

Data Tables and Research Findings

Table 1: Key Properties of Zinc Compounds

Table 2: Concentration Ranges of Related Volatile Compounds

Critical Analysis and Limitations

The lack of direct data on "Zinc, ethyl-1-hexenyl-" necessitates cautious extrapolation from related compounds. For instance:

- Synthesis Challenges: Organozinc compounds often require anhydrous conditions, contrasting with ZnO's straightforward synthesis .

- Toxicity: 2-Ethyl-1-hexanol has documented hazards (e.g., irritation), and its zinc derivative may pose enhanced ecological risks .

- Performance Trade-offs: While ZnO offers durability, organozinc compounds may degrade under UV exposure but provide superior interfacial adhesion in polymers.

Q & A

Q. What are the recommended methods for synthesizing Zinc ethyl-1-hexenyl- with high purity, and how can purity be validated?

Synthesis typically involves organozinc reagent preparation via transmetallation or direct alkylation. Use anhydrous conditions to prevent hydrolysis, and employ inert atmospheres (e.g., nitrogen/argon) to avoid oxidation. Purification via fractional distillation or recrystallization is critical. Validate purity using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring integration ratios match expected proton environments .

Q. Which spectroscopic techniques are most effective for characterizing Zinc ethyl-1-hexenyl-’s structure and stability?

- NMR : Analyze , , and NMR to confirm ligand coordination and detect impurities.

- FT-IR : Identify Zn-C and C-H stretching frequencies (e.g., 450–550 cm for Zn-C).

- X-ray crystallography : Resolve crystal structures to confirm molecular geometry.

- Thermogravimetric analysis (TGA) : Assess thermal stability under controlled conditions .

Q. What safety protocols are essential when handling Zinc ethyl-1-hexenyl- in laboratory settings?

Q. How can researchers optimize analytical methods to quantify Zinc ethyl-1-hexenyl- in complex matrices?

Employ inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis. For organic quantification, pair high-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 200–300 nm). Validate methods via spike-recovery experiments and calibration curves with R > 0.995 .

Advanced Research Questions

Q. How should researchers address contradictions in reported reactivity data for Zinc ethyl-1-hexenyl-?

- Systematic error analysis : Compare reaction conditions (solvent polarity, temperature, catalyst loading) across studies.

- Replicate experiments : Use standardized protocols to isolate variables (e.g., moisture levels, reagent purity).

- Computational modeling : Apply density functional theory (DFT) to predict reaction pathways and identify kinetic/thermodynamic discrepancies .

Q. What experimental design principles ensure robust mechanistic studies of Zinc ethyl-1-hexenyl-’s catalytic behavior?

Q. How can computational models enhance the prediction of Zinc ethyl-1-hexenyl-’s ligand-exchange dynamics?

Q. What strategies improve reproducibility in cross-coupling reactions involving Zinc ethyl-1-hexenyl-?

Q. How can interdisciplinary approaches resolve challenges in Zinc ethyl-1-hexenyl-’s application to green chemistry?

Q. What methodologies mitigate challenges in scaling lab-scale Zinc ethyl-1-hexenyl- syntheses without compromising yield?

Q. Guidelines for Researchers

- Literature review : Prioritize primary sources (ACS, RSC journals) over commercial databases. Use SciFinder for patent landscapes .

- Data transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical reporting : Disclose conflicts of interest and funding sources per ICMJE standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.